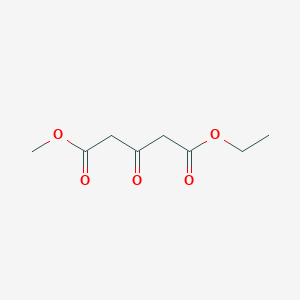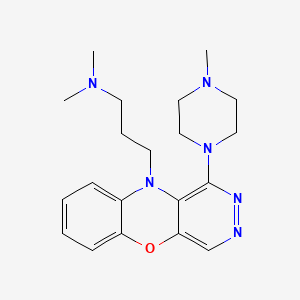
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro- typically involves multi-step organic reactions
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as substituted benzoxazines and pyridazines under controlled conditions.
Introduction of Substituents: The dimethylamino propyl and methyl piperazinyl groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base and under an inert atmosphere to prevent unwanted side reactions.
Nitration: The nitration step involves the introduction of a nitro group into the molecule. This is usually achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino propyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under appropriate conditions.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the piperazinyl and dimethylamino propyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst, or sodium borohydride, are typically used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. It is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-chloro-
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-methyl-
Uniqueness
The nitro group in 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro- imparts unique electronic properties to the molecule, making it more reactive in certain chemical reactions compared to its analogs
Properties
CAS No. |
64610-74-8 |
|---|---|
Molecular Formula |
C20H28N6O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N,N-dimethyl-3-[1-(4-methylpiperazin-1-yl)pyridazino[4,5-b][1,4]benzoxazin-10-yl]propan-1-amine |
InChI |
InChI=1S/C20H28N6O/c1-23(2)9-6-10-26-16-7-4-5-8-17(16)27-18-15-21-22-20(19(18)26)25-13-11-24(3)12-14-25/h4-5,7-8,15H,6,9-14H2,1-3H3 |
InChI Key |
VHPHTUMBZKLNKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CN=N2)OC4=CC=CC=C4N3CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


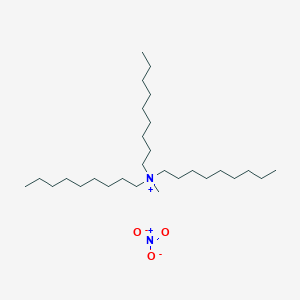
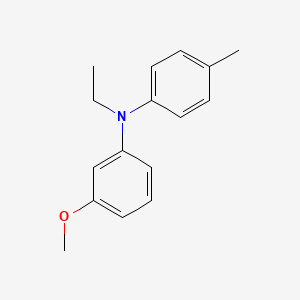
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
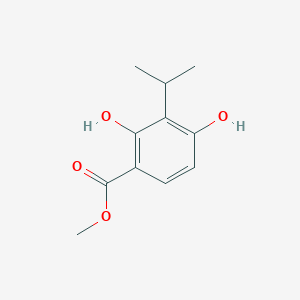
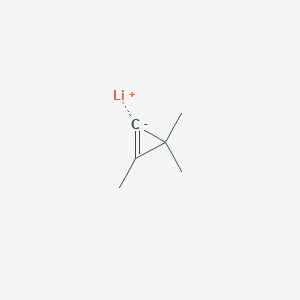
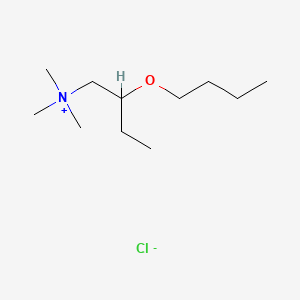
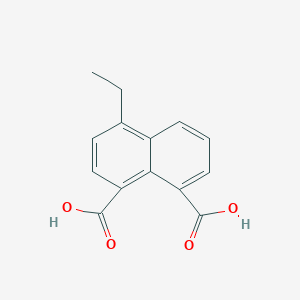
![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
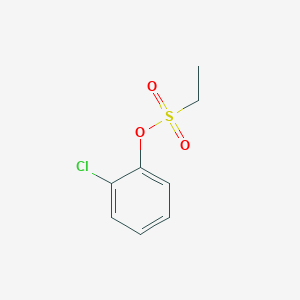
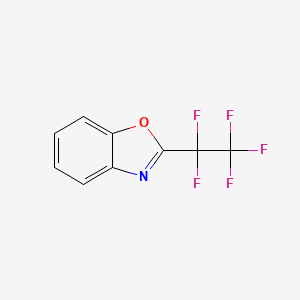
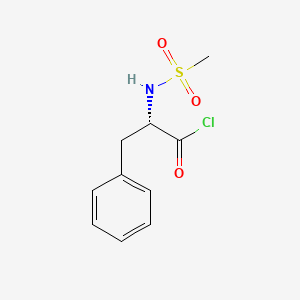
![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)
